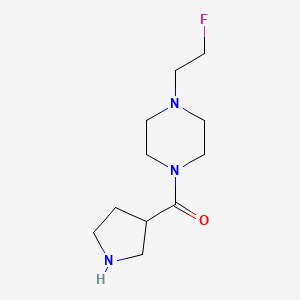
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Übersicht
Beschreibung
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound with a unique structure that includes an isoindoline ring system
Wissenschaftliche Forschungsanwendungen
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its effects on various biological targets and pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical products.
Zukünftige Richtungen
The future directions of research and applications involving 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid are not specified in the search results. Given its use as an intermediate in pharmaceutical research and development , it’s likely that future work will continue to explore its potential applications in this field.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse and context-dependent .
Vorbereitungsmethoden
The synthesis of 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the isoindoline ring, followed by functionalization to introduce the hydroxymethyl and propanoic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the hydroxymethyl or propanoic acid groups.
Vergleich Mit ähnlichen Verbindungen
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid can be compared to other similar compounds, such as:
Indole derivatives: These compounds share a similar ring structure and have diverse biological activities.
Isoindoline derivatives: These compounds also contain the isoindoline ring system and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of research and industrial applications.
Eigenschaften
IUPAC Name |
3-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-9-12-5-2-1-3-10(12)7-13(8-12)6-4-11(15)16/h10,14H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAXNVJXOROUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


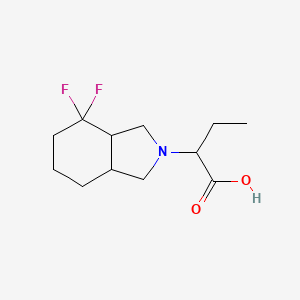
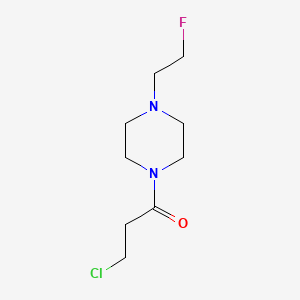
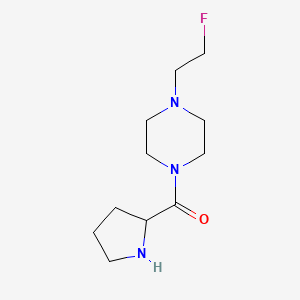
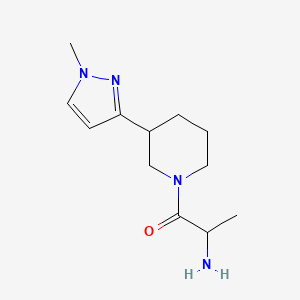
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)

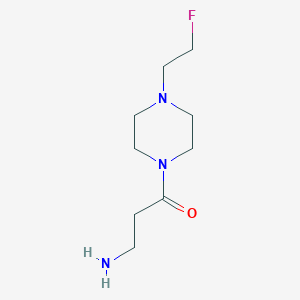
![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)
